Introduction: The Significance of the Oxane Scaffold in Modern Chemistry
Introduction: The Significance of the Oxane Scaffold in Modern Chemistry
An In-depth Technical Guide to (Oxan-4-yl)methanol: Properties, Synthesis, and Applications
The tetrahydropyran (oxane) ring is a foundational structural motif prevalent in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated heterocyclic structure offers a valuable scaffold for introducing three-dimensionality into drug candidates, a key attribute for enhancing target selectivity and improving physicochemical properties.[2] (Oxan-4-yl)methanol, also known as tetrahydropyran-4-methanol, represents a simple yet pivotal building block within this chemical class. Possessing both a hydrophilic hydroxyl group and a lipophilic cyclic ether core, it serves as a versatile precursor for the synthesis of more complex molecules, making it a compound of significant interest to researchers in synthetic organic chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. (Oxan-4-yl)methanol is known by several synonyms, and its identity is unequivocally established by its CAS Registry Number and various structural identifiers.
Key Identifiers:
-
IUPAC Name: (Oxan-4-yl)methanol[3]
-
Synonyms: Tetrahydropyran-4-methanol, 4-(Hydroxymethyl)tetrahydropyran, (Tetrahydro-2H-pyran-4-yl)methanol[3][4][5]
-
Molecular Formula: C₆H₁₂O₂[3]
-
SMILES: C1COCCC1CO[3]
The structure consists of a central six-membered oxane ring, with a hydroxymethyl group (-CH₂OH) attached to the carbon atom at the 4-position. This substitution pattern provides a key point for synthetic modification while the ether linkage in the ring imparts polarity and hydrogen bond accepting capabilities.
Caption: Molecular Structure of (Oxan-4-yl)methanol
Physicochemical and Spectral Properties
Understanding the physical and spectral properties of (Oxan-4-yl)methanol is essential for its handling, purification, and characterization. These properties are summarized below.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [3][6] |
| Appearance | Colorless oil/liquid | [7] |
| Boiling Point | 102-103 °C (at 20 mmHg) | [6] |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| CAS Number | 14774-37-9 | [3] |
Spectral Data Analysis
Spectral analysis provides definitive structural confirmation.
-
¹H NMR (Proton NMR): The proton NMR spectrum is a key tool for confirming the structure. A representative spectrum in DMSO-d₅ shows characteristic peaks: a broad singlet for the hydroxyl proton (~4.46 ppm), a doublet for the two protons of the -CH₂O- group (~3.82 ppm), and multiplets for the protons on the oxane ring (~3.23 ppm, ~1.57 ppm, ~1.11 ppm).[7] The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the proton NMR by showing distinct signals for each unique carbon atom in the molecule, providing further structural validation.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong, broad peak in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching of the alcohol group. The C-O stretching of the ether and the alcohol typically appear in the 1050-1150 cm⁻¹ region.[3]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The GC-MS data will show a molecular ion peak corresponding to the mass of the molecule (116.16 Da).[3]
Synthesis and Purification Protocol
(Oxan-4-yl)methanol is commonly synthesized via the reduction of an ester, such as ethyl tetrahydropyran-4-carboxylate. The following protocol details a robust and high-yielding procedure using lithium aluminum hydride (LiAlH₄) as the reducing agent.[7]
Rationale for Experimental Choices
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Its high reactivity ensures a complete and rapid conversion.
-
Solvent: Anhydrous tetrahydrofuran (THF) is used as the solvent because it is an aprotic ether that effectively solubilizes both the LiAlH₄ and the ester substrate without reacting with the hydride.
-
Temperature Control: The reaction is initiated at 0 °C to control the highly exothermic reaction between LiAlH₄ and the ester, preventing potential side reactions and ensuring safety.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate followed by aqueous sodium hydroxide.[7] This procedure safely neutralizes the excess, unreacted LiAlH₄ and facilitates the precipitation of aluminum salts, which can be easily removed by filtration.
Experimental Workflow Diagram
Caption: Workflow for the Synthesis of (Oxan-4-yl)methanol
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the suspension to 0 °C using an ice bath.[7]
-
Addition of Ester: To the stirred suspension, slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) dropwise, maintaining the internal temperature at 0 °C.[7]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour to ensure the reduction is complete.[7]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of ethyl acetate (20 mL), followed by the addition of 10% aqueous sodium hydroxide (NaOH) solution.[7]
-
Workup: Allow the mixture to stir for an additional 30 minutes. A granular precipitate of aluminum salts will form.[7]
-
Purification: Filter the mixture through a pad of Celite to remove the insoluble salts. Wash the filter cake with additional THF.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. The reported yield for this procedure is approximately 96%.[7]
Applications in Research and Drug Development
The oxane motif is a privileged structure in medicinal chemistry, and (Oxan-4-yl)methanol serves as a key entry point for incorporating this scaffold.[2] The primary alcohol provides a reactive handle for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
Its utility is particularly notable in:
-
Building Block Synthesis: It is used to construct more complex molecules where the tetrahydropyran ring is a core structural element.[1] The non-planar nature of the ring can help to improve the three-dimensionality of drug candidates, potentially leading to better binding affinity and pharmacokinetic profiles.[2]
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify initial hits that bind to biological targets.
-
Isosteric Replacement: In drug design, the tetrahydropyran ring can serve as a polar, metabolically stable isostere for other groups, helping to fine-tune properties like solubility and cell permeability.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount.
-
Hazard Identification: According to the Globally Harmonized System (GHS), (Oxan-4-yl)methanol is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][9] Some suppliers also note that it may cause respiratory irritation (H335).[3]
-
Precautions for Safe Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[4][10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[4][10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands thoroughly after handling.[4]
-
Keep away from sources of ignition.[10]
-
-
Storage Conditions:
Conclusion
(Oxan-4-yl)methanol is more than a simple primary alcohol; it is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties of the oxane scaffold, ensures its continued application in the development of novel therapeutics and complex organic molecules. For researchers and drug development professionals, a thorough understanding of its properties, handling, and synthetic utility is essential for leveraging its full potential in creating the next generation of chemical entities.
References
- BenchChem Technical Support Team. (2025). [2-(Propan-2-yl)
- AK Scientific, Inc. Safety Data Sheet for [1-(oxan-4-yl)piperidin-4-yl]methanol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. PubChem. [Link]
- Sigma-Aldrich. Product Page for Oxan-4-yl(phenyl)methanol.
- TCI Chemicals. (n.d.). Safety Data Sheet for Tetrahydropyran-4-methanol. TCI Chemicals.
- CymitQuimica. Product Page for [4-(methylamino)oxan-4-yl]methanol.
- BLDpharm. Product Page for [2-(Propan-2-yl)oxan-4-yl]methanol.
- Fisher Scientific. (2024, March 30). Safety Data Sheet for 4-(Hydroxymethyl)tetrahydropyran. Fisher Scientific.
- Thermo Scientific. Product Page for tetrahydro-2h-pyran-4-ylmethanol, 97%. Fisher Scientific.
- Fisher Scientific. Oxanes Product Listing.
- Wessjohann, L. A., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
- Meanwell, N. A. (2022). Oxetanes in Drug Discovery Campaigns. PMC.
- BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. BenchChem.
- Chemicalbook. Synthesis of (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tetrahydro-2h-pyran-4-ylmethanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Oxanes | Fisher Scientific [fishersci.com]
- 7. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
